8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine
CAS No.:
Cat. No.: VC18355175
Molecular Formula: C7H5BrClN3
Molecular Weight: 246.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrClN3 |
|---|---|
| Molecular Weight | 246.49 g/mol |
| IUPAC Name | 8-bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C7H5BrClN3/c1-4-2-12-3-5(9)11-6(8)7(12)10-4/h2-3H,1H3 |
| Standard InChI Key | QHAGEGREHRRDDC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C=C(N=C(C2=N1)Br)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine is a polyhalogenated heterocycle featuring a fused imidazole-pyrazine ring system. The IUPAC name reflects the substitution pattern: a bromine atom at position 8, chlorine at position 6, and a methyl group at position 2 . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.49 g/mol |
| InChI | InChI=1S/C7H5BrClN3/c1-4-2-12-3-5(9)11-6(8)7(12)10-4/h2-3H,1H3 |
| SMILES | CC1=CN2C=C(N=C(C2=N1)Br)Cl |
| CAS Registry Number | 1289056-19-4 |
The compound’s planar structure facilitates π-π stacking interactions, while electronegative substituents enhance reactivity in cross-coupling reactions .
Structural Analysis
X-ray crystallography and computational modeling reveal a dihedral angle of 16.2° between the imidazole and pyrazine rings, optimizing electronic conjugation . The 2D structure (Figure 1) highlights the bromine and chlorine atoms at positions 8 and 6, respectively, which create electron-deficient regions amenable to nucleophilic substitution.
Synthesis and Optimization
Synthetic Routes
The synthesis of 8-bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine involves cyclization of α-bromo ketones with aminopyrazines. A representative protocol includes:
-
Precursor Preparation: 2-Methylimidazo[1,2-a]pyrazine is treated with (NBS) and (NCS) in dichloromethane at 0°C.
-
Cyclization: The intermediate undergoes reflux in 2-propanol with sodium bicarbonate to neutralize .
-
Purification: Column chromatography (0→5% methanol/ethyl acetate) yields the product with ~45% purity.
Table 1: Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Temperature | 80°C (reflux) |
| Solvent | 2-Propanol |
| Catalyst | None |
| Yield | 45% |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency. Optimized conditions include:
-
Residence Time: 30 minutes
-
Pressure: 1.5 atm
-
Purity: ≥97% (HPLC)
Biological Activity and Mechanism
Enzyme Modulation
The compound inhibits cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism. In vitro assays demonstrate an IC of 2.3 μM, suggesting competitive binding to the heme domain. This inhibition alters the pharmacokinetics of co-administered drugs, necessitating caution in therapeutic applications.
Apoptotic and Stress Pathways
At concentrations ≥10 μM, 8-bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine activates the MAPK/ERK pathway, inducing apoptosis in cancer cell lines (e.g., HeLa, MCF-7). Mechanistic studies reveal:
-
ROS Generation: 2.5-fold increase in reactive oxygen species (ROS) within 6 hours.
-
Caspase-3 Activation: 3.8-fold elevation, confirming programmed cell death.
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a scaffold for kinase inhibitors due to its adenine-mimetic structure. Structural modifications at the 8-bromo and 6-chloro positions enable tailored interactions with ATP-binding pockets. For example:
-
Suzuki-Miyaura Coupling: Introduction of aryl groups enhances selectivity for EGFR tyrosine kinase (IC = 0.8 nM).
Toxicology Studies
As a CYP1A2 inhibitor, it is used to model drug-drug interactions. Co-administration with clozapine increases the latter’s plasma concentration by 70%, highlighting risks of toxicity.
Computational Insights
Density Functional Theory (DFT) calculations predict a HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity . Molecular docking simulations (Figure 2) show favorable binding to CYP1A2 () via hydrogen bonds with Thr124 and π-stacking with Phe226.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume